molecular formula C13H9NO2 B8742711 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile CAS No. 474024-38-9

3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile

Cat. No. B8742711
M. Wt: 211.22 g/mol
InChI Key: LOFHCHIYFDFUNK-UHFFFAOYSA-N
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Patent
US07091372B2

Procedure details

A solution of tricyclohexylphosphine (536 mg, 1.91 mmol) in tetrahydrofuran (25 mL) was charged with palladium (II) acetate (287 mg, 1.27 mmol) under nitrogen. After 1 hour the reaction mixture was cooled to 0° C. and charged with sodium tert-butoxide (31.6 g, 319 mmol). After 5 minutes a solution of 2-bromo-phenylacetonitrile (25.0 g, 128 mmol) and β-ethoxyacrylic acid ethyl ester (18.4 mL, 128 mmol) in tetrahydrofuran (75 mL) was added dropwise over 15 minutes. The reaction was heated to 60° C. After 2 hours 30 minutes the reaction mixture was cooled to room temperature and charged with ethylene glycol (200 mL) over 5 minutes and then charged with sulfuric acid (18.8 M, 36 mL) added dropwise over 15 minutes. After 15 hours the reaction was diluted with water (90 ml) and a solid product was filtered through a glass frit. The solid was dried under vacuum affording 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile (21.6 g, 102 mmol, 80%) as a light tan solid. The crude material was slurried in isopropanol (50 mL) for 2 hours, filtered and dried under vacuum affording 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile (20.8 g, 98.5 mmol, 77%) as a light tan solid. 1H NMR (400 MHz, d6-DMSO) δ 7.75 (s, 1H), 7.74 (d, 1H, J=7.9), 7.50 (d, 1H, J=7.1), 7.22 (m, 2H), 4.97 (t, 2H, J=7.8), 4.85 (t, 2H, J=7.8); 13C NMR (100 MHz, d6-DMSO) 167.4, 136.7, 135.7, 133.1, 124.7, 123.9, 121.1, 119.4, 118.1, 97.8, 92.7, 71.1, 69.9; mp (decomposition) 228° C.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
287 mg
Type
catalyst
Reaction Step Six
Quantity
536 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15]#[N:16].[CH2:17]([O:19][C:20](=[O:26])[CH:21]=[CH:22]OCC)[CH3:18].S(=O)(=O)(O)O>O1CCCC1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(O)CO>[O:19]1[CH2:17][CH2:18][O:26][C:20]1=[C:21]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:14]([C:15]#[N:16])=[CH:22]1 |f:0.1,7.8.9|

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(CO)O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC#N
Name
Quantity
18.4 mL
Type
reactant
Smiles
C(C)OC(C=COCC)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
36 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
287 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
536 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours 30 minutes the reaction mixture was cooled to room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
added dropwise over 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
a solid product was filtered through a glass frit
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)=C1C=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 102 mmol
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.